N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is a synthetic organic compound that features a complex structure with a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Amidation: The formation of the amide bond, which can be achieved by reacting the nitrobenzene derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
- N-[(2-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
- N-[(2-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
Uniqueness
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and binding affinity. The combination of the fluorophenyl and furan-2-yl groups also provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C19H15FN2O4 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C19H15FN2O4/c20-18-6-2-1-4-15(18)12-21(13-17-5-3-11-26-17)19(23)14-7-9-16(10-8-14)22(24)25/h1-11H,12-13H2 |
InChI Key |
ZWILFJKQXWBAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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